molecular formula C21H24N4O4S B4932935 (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol

(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol

Cat. No.: B4932935
M. Wt: 428.5 g/mol
InChI Key: FWRBGAQNKFRRBI-OALUTQOASA-N
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Description

(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a benzoxazole moiety, and a piperazine ring attached to a pyrrolidin-3-ol core

Properties

IUPAC Name

(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c26-19-15-25(30(27,28)16-6-2-1-3-7-16)14-18(19)23-10-12-24(13-11-23)21-22-17-8-4-5-9-20(17)29-21/h1-9,18-19,26H,10-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRBGAQNKFRRBI-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidin-3-ol Core: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidin-3-ol core using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzoxazole Moiety: This can be done through a nucleophilic substitution reaction, where the benzoxazole ring is introduced using a suitable benzoxazole derivative.

    Formation of the Piperazine Ring: The final step involves the coupling of the piperazine ring to the intermediate compound, which can be achieved using standard amide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidin-3-ol core can be oxidized to a ketone using oxidizing agents like PCC or DMP.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LAH (Lithium aluminum hydride)

    Substitution: Electrophiles like bromine or chloromethyl methyl ether

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of a sulfide derivative

    Substitution: Functionalized benzoxazole derivatives

Scientific Research Applications

(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its potential activity on central nervous system receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol stands out due to its combination of a benzenesulfonyl group, a benzoxazole moiety, and a piperazine ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

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